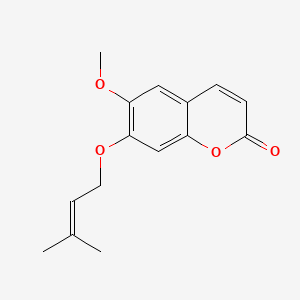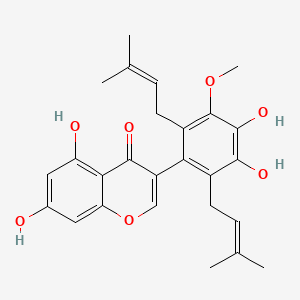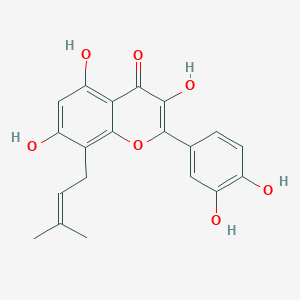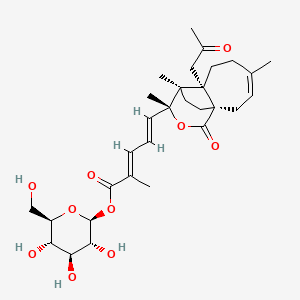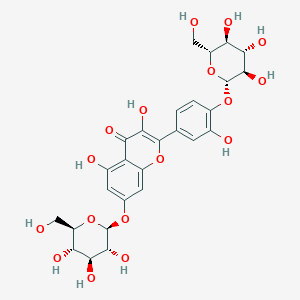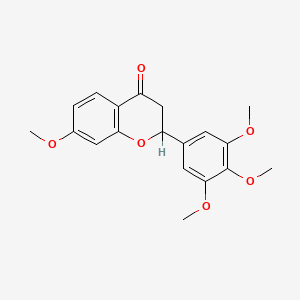
7,3',4',5'-Tetramethoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,3’,4’,5’-Tetramethoxyflavanone is a type of polymethoxyflavones (PMFs) that can be isolated from M. exotica . It possesses various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular formula of 7,3’,4’,5’-Tetramethoxyflavanone is C19H20O6 . The molecule contains a total of 47 bonds. There are 27 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 5 ethers (aromatic) .Scientific Research Applications
Application in Food Preservation
7,3’,4’,5’-Tetramethoxyflavanone can be found in citrus peels, which are rich in flavonoids . The drying process of citrus peels can increase the content of this compound, which can be beneficial for food preservation . Specifically, hot air drying (HAD) at 90℃ resulted in the highest content of 7,3’,4’,5’-Tetramethoxyflavanone .
Vasorelaxation Activity
7,3’,4’,5’-Tetramethoxyflavanone has been associated with vasorelaxation activity . It has been found to cause relaxation of aortic rings with endothelium pre-contracted with phenylephrine . This suggests potential applications in cardiovascular health and treatment of hypertension .
Antioxidant Properties
Flavonoids, including 7,3’,4’,5’-Tetramethoxyflavanone, are known for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases such as heart disease and cancer .
Anti-inflammatory Activity
Flavonoids like 7,3’,4’,5’-Tetramethoxyflavanone also exhibit anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in managing conditions like arthritis and asthma .
Anticancer Potential
Research has suggested that flavonoids may have anticancer properties . While more research is needed, 7,3’,4’,5’-Tetramethoxyflavanone could potentially be used in cancer prevention or treatment strategies .
Anti-aging Effects
Flavonoids are also known for their anti-aging effects . They can help protect the skin from the damaging effects of the sun and environmental pollutants, potentially slowing down the aging process .
properties
IUPAC Name |
7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUKYQSRIQIJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,3',4',5'-Tetramethoxyflavanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




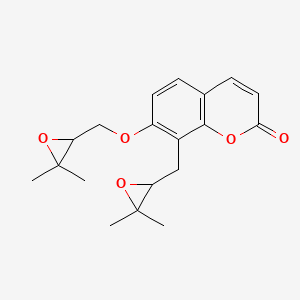
![[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B600662.png)

